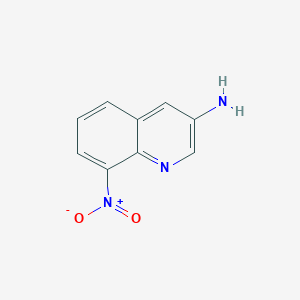

8-Nitroquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRWHNLTQBQFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Nitroquinolin-3-amine: Properties, Structure, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this versatile family, 8-Nitroquinolin-3-amine emerges as a particularly valuable synthetic intermediate. Possessing both an electron-withdrawing nitro group and a nucleophilic amino group on the quinoline core, this molecule offers a unique platform for diverse chemical modifications. This dual functionality allows for regioselective reactions, making it a strategic building block in the synthesis of complex molecular architectures for drug discovery and materials science.[4] This guide provides a comprehensive technical overview of its chemical properties, structural features, spectroscopic signature, and its application as a key intermediate in advanced synthesis.

Section 1: Core Chemical and Physical Properties

This compound is a stable organic compound under standard conditions, though it should be stored in a dry, light-proof environment to prevent degradation.[4][5] Its core structure consists of a bicyclic quinoline system substituted with a nitro group at the 8-position and an amine group at the 3-position. The interplay between the electron-donating amine and the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the aromatic system.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 73868-15-2 | [4][5] |

| Molecular Formula | C₉H₇N₃O₂ | [4][5] |

| Molecular Weight | 189.17 g/mol | [4][5] |

| Melting Point | 187-188.5 °C | [4] |

| Boiling Point (Predicted) | 397.6 ± 27.0 °C | [4] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [4] |

| MDL Number | MFCD28133452 | [4][5] |

| SMILES | NC1=CC2=CC=CC(=O)=C2N=C1 | [5] |

Section 2: Spectroscopic Profile

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles. This predictive analysis is crucial for reaction monitoring and structural confirmation.

-

Infrared (IR) Spectroscopy : As a primary aromatic amine, the IR spectrum is expected to show two characteristic N-H stretching bands between 3300 and 3500 cm⁻¹.[6][7] A sharp N-H bending vibration should also be visible in the 1580-1650 cm⁻¹ region.[8] The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[8]

-

¹H NMR Spectroscopy : The aromatic region of the ¹H NMR spectrum will display a series of doublets and triplets corresponding to the protons on the quinoline core. The protons ortho and para to the amino group will be shielded (shifted upfield), while those near the nitro group will be deshielded (shifted downfield). The N-H protons will likely appear as a broad signal, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The quinoline core will present nine distinct signals in the aromatic region. The carbon atom attached to the amino group (C3) will be significantly shielded, while the carbon attached to the nitro group (C8) will be deshielded.

-

Mass Spectrometry : Following the nitrogen rule, the odd number of nitrogen atoms (three) in the molecule dictates an odd-numbered molecular ion peak in the mass spectrum.[6][7] Therefore, the molecular ion [M]⁺ should appear at m/z = 189.

Section 3: Synthesis and Reactivity

This compound is primarily valued as a synthetic intermediate. Its preparation and subsequent reactions leverage the distinct properties of its functional groups. While classical methods for introducing an amino group often involve harsh conditions, modern techniques like Vicarious Nucleophilic Substitution (VNS) of hydrogen offer a more elegant and efficient route for the amination of electron-deficient nitroaromatics like nitroquinolines.[9]

Experimental Protocol: Synthesis via Vicarious Nucleophilic Substitution (VNS)

This protocol describes a conceptual pathway for the amination of a nitroquinoline derivative, illustrating a state-of-the-art method relevant to the synthesis of compounds like this compound. The VNS reaction allows for the direct introduction of an amino group by substituting a hydrogen atom, a process that is highly regioselective due to the electronic guidance of the nitro group.[9]

Causality: The choice of a strong base like potassium tert-butoxide (t-BuOK) is critical. It deprotonates the aminating agent, generating a potent nucleophile. The reaction is performed in an anhydrous polar aprotic solvent like THF to ensure the stability and reactivity of the base and the intermediate anionic σ-complex. The low temperature at the start controls the initial exothermic addition, while refluxing drives the reaction to completion.

Methodology:

-

Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the starting nitroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Nucleophile Generation: In a separate flask, suspend the aminating agent (e.g., 4-amino-1,2,4-triazole or hydroxylamine, 1.2 eq) and potassium tert-butoxide (2.5 eq) in anhydrous THF. Stir the suspension at room temperature for 15 minutes.

-

Nucleophilic Addition: Cool the nitroquinoline solution to -40 °C using an appropriate cooling bath. Add the suspension of the activated nucleophile dropwise over 30 minutes, maintaining the low temperature. The formation of a colored solution indicates the formation of the intermediate σ-complex.

-

Oxidation/Elimination: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and quench by carefully adding an aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product using column chromatography on silica gel to yield the pure aminated nitroquinoline derivative.

VNS Workflow Diagram

Caption: Generalized workflow for the VNS amination of nitroquinolines.

Section 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile scaffold. The amino and nitro groups serve as synthetic handles for building molecular complexity, enabling the development of novel therapeutic agents and functional materials.

-

Antiparasitic and Antimicrobial Agents : The 8-aminoquinoline core is the basis for crucial antimalarial drugs like primaquine and tafenoquine, which are essential for eradicating the dormant liver stages of Plasmodium vivax.[2] this compound serves as a key precursor for novel derivatives in this class. By modifying the amino group to introduce various side chains and subsequently reducing the nitro group to another amine for further functionalization, researchers can generate libraries of compounds to screen for enhanced activity against drug-resistant parasites and other microbes.[4][10]

-

Anticancer Drug Development : Many quinoline-based compounds have been investigated as anticancer agents.[1] The this compound scaffold can be used to synthesize inhibitors of key cellular processes. For instance, derivatives of 8-hydroxyquinoline (which can be synthesized from aminoquinolines) act as metal chelators, disrupting enzymatic functions vital for cancer cell proliferation.[3][11]

-

Fluorescent Probes and Sensors : The inherent fluorescence of the quinoline ring system can be modulated by attached functional groups. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) can create compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT). This makes this compound a promising starting material for the design of fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment.[4]

Application Pathways Diagram

Caption: Synthetic pathways from this compound to key applications.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its dual-handle synthetic versatility make it an invaluable building block. By enabling access to novel chemical space around the privileged quinoline core, this compound will continue to empower researchers in the development of next-generation drugs and advanced functional materials.

References

- This compound - MySkinRecipes.

- Preparation of 8-aminoquinoline - PrepChem.com.

- 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem.

- 73868-15-2|this compound|BLD Pharm.

- 8-Nitroquinoline | Solubility of Things.

- Preparation of 8-nitroquinoline - PrepChem.com.

- (PDF)

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega.

- 8-Nitroquinoline 98 607-35-2 - Sigma-Aldrich.

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom

- 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem.

- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchG

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development - Benchchem.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH.

- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax.

- IR: amines.

- 24.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. 73868-15-2|this compound|BLD Pharm [bldpharm.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Nitroquinolin-3-amine: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 8-Nitroquinolin-3-amine (CAS No. 73868-15-2), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a robust synthesis and purification strategy, detail its analytical characterization, and discuss its strategic application in the synthesis of novel therapeutic agents, all grounded in established scientific principles.

Core Molecular Profile and Physical Characteristics

This compound is a heteroaromatic compound featuring a quinoline core substituted with a nitro group at the 8-position and an amine group at the 3-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the electron-donating, nucleophilic character of the amine group provide orthogonal handles for a wide array of chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical constants for this compound is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setup, solvent selection for purification, and appropriate storage.

| Property | Value | Source(s) |

| CAS Number | 73868-15-2 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 187-188.5 °C | [1] |

| Boiling Point (Predicted) | 397.6 ± 27.0 °C | [1] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [1] |

| Appearance | Not specified, likely a crystalline solid | - |

| Storage | Room temperature, protected from light, in a dry, sealed container | [1] |

Synthesis and Purification: A Strategic Approach

While this compound is commercially available, understanding its synthesis is crucial for scalability, cost management, and the potential for creating novel analogs. A logical and efficient synthetic pathway proceeds through the construction of the quinoline core followed by functional group manipulation. A highly plausible and chemically sound approach involves the amination of a pre-functionalized 3-halo-8-nitroquinoline.

Conceptual Synthesis Workflow

The diagram below outlines a logical workflow for the synthesis and purification of this compound. This pathway is designed for efficiency and selectivity, starting from the readily available 8-nitroquinoline.

Caption: Logical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the amination of 3-bromo-8-nitroquinoline, a key step in producing the target compound.

Step 1: Synthesis of 3-Bromo-8-nitroquinoline (Precursor)

-

Rationale: The introduction of a halogen at the 3-position provides an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group at the 8-position activates the quinoline ring system, making the substitution feasible.

-

Procedure:

-

To a solution of 8-nitroquinoline (1 eq.) in a suitable solvent such as DMF, add N-bromosuccinimide (NBS, 1.1 eq.).

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-8-nitroquinoline.

-

Step 2: Amination to form this compound

-

Rationale: The core of the synthesis is the displacement of the bromide with an amine. Using a sealed vessel and heat is necessary to drive the SNA_r reaction to completion.

-

Procedure:

-

In a sealed pressure vessel, combine crude 3-bromo-8-nitroquinoline (1 eq.) with an excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

-

Heat the vessel to 100-120 °C for 16-24 hours. The pressure will increase, so appropriate safety precautions must be taken.

-

After cooling to room temperature, carefully vent the vessel.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture and extract with a suitable organic solvent. Wash, dry, and concentrate to yield the crude this compound.

-

Purification Protocol

-

Rationale: Recrystallization is a cost-effective and efficient method for purifying solid organic compounds. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Procedure:

-

Perform solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water). Ethanol or an ethanol/water mixture is a likely candidate.

-

Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (~7.0-9.0 ppm). The protons on the quinoline ring will show characteristic doublet and triplet splitting patterns. The proton at C2, adjacent to the nitrogen and between the two rings, is expected to be a distinct singlet or narrow doublet downfield. - Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-6.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). Carbons attached to nitrogen (C3 and within the quinoline ring) and the nitro group (C8) will have characteristic chemical shifts. |

| IR Spectroscopy | - N-H Stretch: Two characteristic sharp peaks for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). - N-O Stretch (Nitro): Strong, characteristic absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). - C=C and C=N Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region, typical for the aromatic quinoline system. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 189.17). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₉H₇N₃O₂. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold. The presence of two distinct functional groups allows for selective and sequential chemical modifications, making it an ideal starting point for building libraries of complex molecules for biological screening.

Strategic Importance

-

Antimalarial and Antiparasitic Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs (e.g., chloroquine, primaquine). This compound serves as a key intermediate for creating novel quinoline-based drug candidates targeting parasitic infections.[1]

-

Scaffold for Derivatization: The amine at the 3-position is a potent nucleophile, readily participating in reactions such as:

-

Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

-

Sulfonamide formation: Reacting with sulfonyl chlorides, as demonstrated in patent literature for developing treatments for helminth infections.[2]

-

Reductive amination: Reacting with aldehydes or ketones to form new C-N bonds.

-

-

Modification of the Nitro Group: The nitro group at the 8-position can be readily reduced to an amine, providing a second site for derivatization. This allows for the synthesis of 3,8-diaminoquinoline derivatives, which can be further functionalized to create complex, multi-functional molecules.

-

Fluorescent Probes: The inherent fluorescence of the quinoline system can be modulated by the attached functional groups, opening possibilities for its use in developing fluorescent probes and sensors.[1]

Logical Flow of Derivatization

The following diagram illustrates the strategic potential of this compound as a branching point for creating diverse molecular libraries.

Sources

A Technical Guide to the Synthesis and Characterization of 8-Nitroquinolin-3-amine

Abstract: 8-Nitroquinolin-3-amine is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the electron-withdrawing nitro group and the electron-donating amine group on the quinoline scaffold, make it a valuable intermediate for synthesizing a diverse range of bioactive molecules, including potential antimicrobial and antiparasitic agents.[1] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights relevant to researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy and Rationale

The synthesis of substituted quinolines often requires a multi-step approach to achieve the desired regioselectivity. Direct functionalization of the quinoline core to install both a nitro group at the C-8 position and an amine group at the C-3 position in a controlled manner is challenging. Therefore, a robust and logical synthetic strategy is paramount.

Our proposed pathway begins with the construction of the 8-nitroquinoline core, followed by the introduction of the 3-amino functionality. This approach ensures precise control over the placement of each substituent.

The core strategy involves three key transformations:

-

Skraup Reaction: Synthesis of 8-nitroquinoline from o-nitroaniline. This classic cyclization reaction is a reliable method for constructing the quinoline ring system.

-

Electrophilic Halogenation: Introduction of a halogen, such as bromine, at the C-3 position of 8-nitroquinoline. The halogen then serves as a leaving group for the subsequent amination step.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-3 halogen with an amine source to yield the final product, this compound.

This pathway is designed to be self-validating, where the product of each step can be isolated, purified, and characterized before proceeding to the next, ensuring the integrity of the final compound.

Caption: Experimental workflow for the final amination and purification steps.

Materials:

-

3-Bromo-8-nitroquinoline (5 g, 0.020 mol)

-

Concentrated Aqueous Ammonia (NH₃, 28-30%) (50 mL)

-

Copper(II) Sulfate (CuSO₄) (0.5 g, 0.003 mol)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Place 3-bromo-8-nitroquinoline, concentrated aqueous ammonia, and copper(II) sulfate into a high-pressure reaction vessel (autoclave).

-

Seal the vessel and heat it to 140-150 °C with stirring for 24 hours.

-

Allow the vessel to cool completely to room temperature before carefully venting and opening.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude solid should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations |

| Appearance | Yellow to orange solid. |

| Melting Point | 187-188.5 °C [1] |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Mass Spec. (ESI-MS) | Expected [M+H]⁺ at m/z = 190.06 |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): ~9.1 (s, 1H, H2), ~8.6 (d, 1H, H4), ~8.0 (d, 1H, H7), ~7.8 (t, 1H, H6), ~7.6 (d, 1H, H5), ~6.5 (br s, 2H, NH₂). The broad singlet for the amine protons will disappear upon D₂O exchange. [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): ~150-120 (aromatic carbons), with specific shifts influenced by the nitro and amino groups. Carbons attached to nitrogen (C3, C8a, C8) will show characteristic shifts. |

| FT-IR (KBr, cm⁻¹) | Characteristic Peaks: 3450-3300 (N-H stretch, asymmetric & symmetric), 1640-1600 (N-H bend), 1550-1500 (N-O asymmetric stretch), 1360-1320 (N-O symmetric stretch), ~1300 (C-N stretch). [2][3] |

Safety, Handling, and Storage

Safety:

-

Hazardous Properties: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Assume the product is harmful if swallowed, inhaled, or in contact with skin. [4]* Precautions: Handle with care, avoiding dust formation. The Skraup reaction involves arsenic compounds, which are highly toxic and carcinogenic; extreme caution and appropriate containment measures are required.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. [1]Room temperature storage is generally acceptable.

Conclusion

This guide outlines a logical and robust synthetic strategy for the preparation of this compound, a key intermediate in pharmaceutical research. By following the detailed protocols for synthesis and applying the described analytical methods for characterization, researchers can confidently produce and validate this valuable chemical scaffold for use in drug discovery and development programs.

References

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]

-

Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US3347864A - Production of aminoquinolines.

-

ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... Retrieved from [Link]

- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Novel Nitro-Substituted Aminoquinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, historically celebrated for its profound impact on combating infectious diseases like malaria. The strategic introduction of a nitro (NO₂) group to this privileged structure represents a compelling avenue for therapeutic innovation. This guide provides a comprehensive technical overview of the biological activities of novel nitro-substituted aminoquinolines. We will delve into the chemical rationale for nitro-substitution, explore their significant antimalarial and anticancer properties, detail the structure-activity relationships (SAR) that govern their efficacy, and provide validated experimental protocols for their biological evaluation. This document serves as a foundational resource, synthesizing current research to empower further discovery and development in this promising class of compounds.

Introduction: The Rationale for Nitro-Substitution on the Aminoquinoline Scaffold

The 4-aminoquinoline framework, exemplified by the landmark antimalarial drug chloroquine, is a validated pharmacophore.[1] Its mechanism of action, particularly in Plasmodium falciparum, involves disrupting heme detoxification in the parasite's food vacuole.[1] However, the rise of drug resistance necessitates continuous chemical innovation.

The introduction of a nitro group is a strategic synthetic decision driven by several key factors:

-

Electronic Effects: The nitro group is a potent electron-withdrawing group.[2] This property can significantly alter the pKa of the quinoline ring nitrogen and the side chain amino group, influencing the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite—a critical step for its activity.[2]

-

Modulation of Biological Activity: The NO₂ group can serve as both a pharmacophore and a potential toxicophore.[3][4] Its presence can introduce new mechanisms of action, such as the generation of reactive oxygen species (ROS) or nitrogen radicals, which can induce cellular stress and apoptosis in target cells.[4][5][6]

-

Metabolic Stability and Targeting: Strategic placement of a nitro group can influence the metabolic profile of the parent molecule and create new interaction points for binding to biological targets, such as enzymes or receptors.[3][7]

This guide will focus primarily on two major therapeutic areas where nitro-substituted aminoquinolines have shown significant promise: antimalarial and anticancer activities.

Antimalarial Activity: Re-engineering a Classic Scaffold

The core challenge in antimalarial drug development is overcoming resistance to existing therapies like chloroquine. Nitro-substituted aminoquinolines have emerged as potent agents against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is exquisitely sensitive to the position and nature of substituents on the quinoline ring.

-

Position of the Nitro Group: The placement of the NO₂ group is critical. For instance, a 4-nitro styrylquinoline (SQ) was identified with an EC₅₀ value of 67 nM and showed better efficacy against a CQR strain (Dd2) than a CQS strain (3D7), suggesting a mechanism distinct from chloroquine.[8] In other series, 6-nitro and 8-nitro substitutions have also been explored for their biological effects.[9][10]

-

The 7-Position Substituent: The substituent at the 7-position of the quinoline ring is a well-established determinant of antimalarial activity.[11][12] Electron-withdrawing groups like chlorine (as in chloroquine) are essential.[1] Studies have shown that replacing chlorine with other halogens (bromo, iodo) can maintain or even enhance activity, while fluoro or trifluoromethyl groups often lead to a reduction in potency, particularly against resistant strains.[11][12] A nitro group at other positions can modulate the electronic properties established by the 7-position substituent.[2]

-

The 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the 4-position is crucial for activity, influencing drug accumulation in the parasite.[1][11] The optimal length of the carbon chain can impact efficacy against resistant strains.[13]

Table 1: Comparative Antiplasmodial Activity of Substituted Quinolines

| Compound Class | Substituent at C7 | Side Chain | Activity against CQS P. falciparum (IC₅₀) | Activity against CQR P. falciparum (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 7-Chloro-AQs | Cl | N,N-diethyldiaminoalkane | 4-7 nM | 41-90 nM | [12] |

| 7-Iodo-AQs | I | Short diaminoalkane | 3-7 nM | 3-7 nM | [12] |

| 7-Fluoro-AQs | F | N,N-diethyldiaminoalkane | 15-50 nM | 18-500 nM | [11] |

| 4-Nitro Styrylquinoline | H | Styryl at C2, NO₂ at C4 | 67 nM (3D7) | Lower EC₅₀ vs Dd2 |[8] |

Note: This table synthesizes data from multiple sources to illustrate SAR principles. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Proposed Mechanisms of Action

While some nitro-aminoquinolines may retain the classic heme detoxification inhibition mechanism, evidence suggests additional or alternative pathways:

-

Redox Cycling and Oxidative Stress: The nitroaromatic structure can undergo enzymatic reduction within the parasite by flavoenzymes like ferredoxin:NADP+ oxidoreductase, generating nitro anion radicals.[14] These radicals can react with oxygen to produce superoxide and other ROS, leading to oxidative stress and parasite death.[14]

-

Multi-Stage Inhibition: Certain compounds, like the 4-nitro styrylquinoline UCF 501, exhibit a distinct cellular action by acting early in the parasite's intraerythrocytic life cycle, including inhibiting merozoite invasion.[8] This multi-stage activity is highly desirable in an antimalarial agent.

Anticancer Activity: A New Frontier for Nitro-Aminoquinolines

The quinoline scaffold is a recognized "privileged structure" in oncology, with derivatives showing a wide range of anticancer activities.[15][16] The addition of a nitro group has been shown to confer potent cytotoxic effects against various human cancer cell lines.[17][18][19]

Structure-Activity Relationship (SAR) in Oncology

-

Core Structure: Fused heterocyclic systems like benzimidazo[1,2-a]quinolines bearing nitro substitutions have demonstrated significant growth inhibitory effects, with IC₅₀ values in the low micromolar range against cell lines such as H460 (lung), HCT 116 (colon), and MCF-7 (breast).[15][18]

-

Nitro-Positioning: 3-Nitroquinoline derivatives have been specifically designed as inhibitors of the epidermal growth factor receptor (EGFR), showing potent antiproliferative effects against EGFR-overexpressing cancer cells.[7] Similarly, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be the most toxic among several analogues tested against human cancer cell lines, with an IC₅₀ 5-10 fold lower than related compounds.[6][20]

Mechanisms of Anticancer Action

Nitro-substituted aminoquinolines employ a multi-pronged attack on cancer cells, often moving beyond simple DNA intercalation.

-

Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by activating programmed cell death (apoptosis).[21] This can occur through both the extrinsic pathway (caspase-8 activation) and the intrinsic mitochondrial pathway (Bax upregulation, cytochrome c release, and caspase-9 activation).[21][22] The executioner caspase-3 is subsequently activated, leading to cell death.[22]

-

Generation of Reactive Oxygen Species (ROS): Compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) significantly increase intracellular ROS levels.[6][20] This effect is often enhanced by the presence of copper, suggesting that metal chelation and subsequent redox cycling play a key role in inducing oxidative stress that triggers cell death pathways.[5][20][23]

-

Cell Cycle Arrest: Studies on nitro-substituted benzimidazo[1,2-a]quinolines have shown that they can cause a significant delay in the G1 phase of the cell cycle.[18] This accumulation of cells in G1, coupled with a reduction of cells in the S phase, points to a mechanism that disrupts cell cycle progression, ultimately inhibiting proliferation.[18]

Caption: Proposed mechanism of apoptosis induction by nitro-aminoquinolines.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activity of novel compounds.

Workflow for Compound Evaluation

The logical progression from synthesis to biological characterization is crucial for efficient drug discovery.

Caption: General workflow for synthesis and evaluation of novel compounds.

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green Method)

This assay is chosen for its high throughput, sensitivity, and reliability in quantifying parasite DNA as an indicator of growth.[24][25][26]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 CQS strain)[25]

-

Human O+ erythrocytes

-

Complete RPMI 1640 medium

-

96-well microplates

-

Test compounds dissolved in DMSO, then diluted in medium

-

SYBR Green I dye

-

Lysis buffer (20 mM Tris-Cl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton-X 100)[25]

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Parasite Synchronization: Synchronize parasite cultures to the ring stage to ensure uniform infection.

-

Plate Preparation: Add 100 µL of complete medium with serially diluted test compounds to a 96-well plate. Include positive (e.g., Chloroquine) and negative (vehicle only) controls.

-

Inoculation: Prepare an inoculum of parasitized red blood cells at 1% parasitemia and 2% hematocrit. Add 100 µL to each well.[27]

-

Incubation: Incubate plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂) chamber at 37°C.[24]

-

Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix thoroughly.

-

Incubation (Staining): Incubate the plates in the dark for 30-60 minutes.[27]

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Subtract background fluorescence from unparasitized red blood cells. Calculate the percentage of growth inhibition relative to the negative control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.[24]

Protocol: In Vitro Cytotoxicity Assay (MTT Method)

The MTT assay is a standard colorimetric method selected to assess the metabolic activity of cells as an indicator of cell viability, providing a measure of the compound's general toxicity to mammalian cells.[28][29][30]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound on a mammalian cell line (e.g., HepG2 human liver cells).[8]

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[30]

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[29][31] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[29] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at a wavelength between 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value from the dose-response curve. The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to assess the compound's therapeutic window.

Conclusion and Future Directions

Nitro-substituted aminoquinolines represent a highly versatile and potent class of bioactive molecules. The introduction of the nitro group successfully modulates the electronic and pharmacological properties of the parent quinoline scaffold, leading to compounds with potent antimalarial activity against resistant parasite strains and significant cytotoxic effects against various cancers. The mechanisms of action are often multifactorial, involving redox cycling, apoptosis induction, and cell cycle disruption, which are advantageous for overcoming resistance and achieving robust therapeutic outcomes.

Future research should focus on:

-

Mechanism Deconvolution: Precisely identifying the molecular targets to better understand the observed biological effects.

-

Optimizing Selectivity: Fine-tuning the structure to maximize potency against the target (parasite or cancer cell) while minimizing toxicity to host cells, thereby improving the therapeutic index.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo applications.

This guide has provided a technical framework for understanding and advancing the study of nitro-substituted aminoquinolines, offering a solid foundation for the drug development professionals aiming to translate these promising scaffolds into next-generation therapeutics.

References

- Kelly, J. X., Smilkstein, M. J., Brun, R., Wittlin, S., Cooper, R. A., Lane, K. D., Janowsky, A., Johnson, R. A., Dodean, R. A., Hinrichs, D. J., & Riscoe, M. (2009). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850.

-

Antimalarial Medicinal Chemistry. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Available at: [Link]

-

Madrid, P. B., Wilson, N. T., De, D., & Roepe, P. D. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]

-

Bozdag, O., Ates-Alagoz, Z., & Yildiz, I. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. PubMed. Available at: [Link]

-

Madrid, P. B., Wilson, N. T., De, D., & Roepe, P. D. (2001). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 44(25), 4918-4926. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Egan, T. J., Mavuso, W. W., & Ross, K. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Mohanty, S., Parida, P., & Tripathy, S. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Available at: [Link]

-

Pingaew, R., Saeeng, R., & Prachayasittikul, V. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 15, 728–735. Available at: [Link]

-

Perin, N., Ester, K., Kralj, M., & Karminski-Zamola, G. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Bioorganic & Medicinal Chemistry, 19(24), 7549-7557. Available at: [Link]

-

Roberts, B. F., Zheng, Y., Cleaveleand, J., Lee, S., Lee, E., Ayong, L., Yuan, Y., & Chakrabarti, D. (2017). 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle. ACS Infectious Diseases, 3(5), 393-402. Available at: [Link]

-

Jiang, H., & Taggart, J. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

-

Ouattara, M., Bipfumo, M., & Ouattara, S. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(3), 209-214. Available at: [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 7005. Available at: [Link]

-

Fontes, C. F. L., Marti, F., & Galiano, S. (2019). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Revista Brasileira de Farmacognosia, 29, 347-353. Available at: [Link]

-

ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]

-

Jiang, H., & Taggart, J. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Available at: [Link]

-

Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623-2626. Available at: [Link]

-

Liu, Z., Wang, Y., & Xu, Y. (2010). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 31(1), 93-100. Available at: [Link]

-

OncoDaily. (2024). Nitroxoline: A Promising Agent for Cancer Cell Inhibition and Treatment. Available at: [Link]

-

Appiah-Opong, R., Ofori, M., & Ayittey, F. K. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. BioMed Research International, 2019, 6976298. Available at: [Link]

-

Appiah-Opong, R., Ofori, M., & Ayittey, F. K. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. Available at: [Link]

-

Rajapakse, C. S. K., Lisai, M., & Deregnaucourt, C. (2012). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 7(5), e37259. Available at: [Link]

-

Zheng, Y., Roberts, B. F., & Chakrabarti, D. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 60(16), 7111-7123. Available at: [Link]

-

Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(21), 5092. Available at: [Link]

-

Rivera, G., & Pérez-Villanueva, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Available at: [Link]

-

Carneiro, Z. A., & Andrade, C. H. (2022). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 14(10), 2029. Available at: [Link]

-

Sarma, D., Kumar, A., & Misra, K. (2019). Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase. Antioxidants, 8(9), 384. Available at: [Link]

-

Rivera, G., & Pérez-Villanueva, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]

-

Rivera, G., & Pérez-Villanueva, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

-

ResearchGate. (n.d.). The structures of 4-aminoquinolines reported for anticancer activity... Available at: [Link]

-

Chen, C.-H., & Chen, Y.-F. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine, 2016, 9187212. Available at: [Link]

-

Wang, N., & Yao, X. (2019). Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma. BMC Complementary and Alternative Medicine, 19(1), 194. Available at: [Link]

-

Su, C.-C., & Chen, G.-W. (2020). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. Molecules, 25(15), 3351. Available at: [Link]

-

Nicotera, P., & Lipton, S. A. (1999). The regulatory role of nitric oxide in apoptosis. Nature, 400(6741), 226-231. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemicalkland.com [chemicalkland.com]

- 24. phytopharmajournal.com [phytopharmajournal.com]

- 25. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. broadpharm.com [broadpharm.com]

- 30. clyte.tech [clyte.tech]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

8-Nitroquinolin-3-amine: A Scoping Guide for Therapeutic Discovery and Preclinical Development

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged structural class, the strategic introduction of nitro and amino functionalities has historically led to the development of potent therapeutic agents. This technical guide focuses on a lesser-explored derivative, 8-Nitroquinolin-3-amine, providing a comprehensive framework for its investigation as a potential therapeutic candidate. Drawing upon the well-established bioactivities of structurally related nitroquinolines and aminoquinolines, this document outlines the scientific rationale and detailed experimental pathways for exploring its anticancer, antimicrobial, and neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of this compound and its derivatives.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs, valued for its ability to intercalate with DNA, chelate metals, and interact with various enzymatic targets.[1] The electronic properties of the quinoline nucleus, characterized by an electron-deficient pyridine ring fused to an electron-rich benzene ring, can be finely tuned through substituent modifications, allowing for the optimization of pharmacological activity.[2]

Historically, quinoline derivatives have made a significant impact in the treatment of malaria (e.g., chloroquine, primaquine) and bacterial infections.[1] More recently, research has expanded to explore their utility in oncology, neurodegenerative diseases, and a wider range of infectious diseases.[3][4] The introduction of a nitro group, as seen in nitroxoline (5-nitro-8-hydroxyquinoline), has been shown to enhance cytotoxicity against cancer cells and broaden antimicrobial activity.[3][5] Similarly, the amino group, particularly at the 8-position, is a key pharmacophore in broad-spectrum anti-infective agents.[6][7]

This guide posits that this compound, by combining these two influential functional groups on the quinoline core, represents a compelling starting point for the discovery of novel therapeutic agents. The following sections will delve into the putative mechanisms and provide actionable protocols for investigating its therapeutic potential.

Postulated Therapeutic Applications and Mechanistic Insights

While direct experimental data on this compound is limited, a strong scientific premise for its investigation can be constructed from the activities of its analogues.

Anticancer Potential: Targeting Proliferative Pathways

The anticancer activity of nitroquinoline derivatives is well-documented. For instance, 3-nitroquinolines have been identified as a novel class of anticancer agents that exhibit antiproliferative effects against tumor cell lines overexpressing the Epidermal Growth Factor Receptor (EGFR).[8] Furthermore, nitroxoline has demonstrated potent cytotoxicity against various cancer cell lines, an effect that is enhanced by copper and associated with the generation of reactive oxygen species (ROS).[3][9]

Hypothesized Mechanism of Action:

We hypothesize that this compound may exert anticancer effects through one or more of the following mechanisms:

-

EGFR Kinase Inhibition: The nitroquinoline scaffold could potentially bind to the ATP-binding site of EGFR, inhibiting its kinase activity and downstream signaling pathways that promote cell proliferation and survival.

-

Induction of Oxidative Stress: Similar to other nitroaromatic compounds, this compound may undergo intracellular reduction to form radical species, leading to an increase in ROS levels and subsequent apoptosis in cancer cells.

-

Topoisomerase Inhibition: Quinoline derivatives have been shown to act as topoisomerase inhibitors, interfering with DNA replication and leading to cell cycle arrest and apoptosis.[2]

Caption: Postulated anticancer mechanisms of this compound.

Antimicrobial Activity: A Broad-Spectrum Approach

The quinoline scaffold is the backbone of many successful antibacterial and antifungal agents.[10][11] The presence of both nitro and amino groups suggests that this compound could exhibit broad-spectrum antimicrobial activity. Substituted quinolines have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, and various derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.[1][12][13]

Hypothesized Mechanism of Action:

The potential antimicrobial mechanisms of this compound could involve:

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics.

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives interfere with the integrity of the microbial cell wall.

-

Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as peptide deformylase.[13]

Neuroprotective Properties: A Multifunctional Scaffold

Recent studies have highlighted the neuroprotective potential of quinoline derivatives, attributing this to their antioxidant and enzyme-inhibiting properties.[14][15][16] They have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[4] The ability of the quinoline scaffold to chelate metal ions and modulate the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) is a key aspect of their neuroprotective potential.[14][15]

Hypothesized Mechanism of Action:

This compound may offer neuroprotection through:

-

Antioxidant Activity: The compound could scavenge free radicals and reduce oxidative stress, a key pathological feature of many neurodegenerative diseases.

-

Enzyme Inhibition: It may inhibit enzymes like MAO-B and AChE, which are involved in the breakdown of neurotransmitters and the progression of neurodegeneration.[14][15]

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the initial preclinical assessment of this compound.

Synthesis of this compound

In Vitro Anticancer Activity Assessment

This assay provides a quantitative measure of the compound's ability to inhibit cell growth.[2][14][17][18]

Materials:

-

Human cancer cell lines (e.g., A431 - epidermoid carcinoma, MDA-MB-468 - breast cancer)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

-

Fix the cells by adding cold 50% TCA to each well and incubate at 4°C for 1 hour.[18]

-

Wash the plates four times with tap water and allow them to air dry.[18]

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[14]

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.[14][18]

This assay determines the compound's ability to directly inhibit the enzymatic activity of EGFR.[4][19][20][21][22]

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Peptide substrate (e.g., Y12-Sox)[19]

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the compound, recombinant EGFR kinase, and kinase buffer. Incubate at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate for 60 minutes at room temperature.[20]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.[20]

-

Read the luminescence using a plate reader.

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][9][23]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

This compound stock solution

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard.[23]

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth.

-

Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.[23]

-

Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration with no visible growth.

| Microorganism | Strain ID | Anticipated MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 1-64 |

| Escherichia coli | ATCC 25922 | 1-64 |

| Candida albicans | ATCC 90028 | 1-64 |

| Aspergillus fumigatus | ATCC 204305 | 1-64 |

| Note: The anticipated MIC range is hypothetical and serves as a starting point for the serial dilutions. |

In Vitro Neuroprotection Assays

This assay assesses the ability of the compound to protect neuronal cells from a neurotoxin.[6][24][25]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)[25]

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT or resazurin-based cell viability assay kit

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells. Include control wells with no toxin and toxin-only wells.

-

Incubate for 24-48 hours.

-

Assess cell viability using a standard MTT or resazurin-based assay according to the manufacturer's instructions.

Concluding Remarks and Future Directions

This compound presents a compelling, yet underexplored, molecular scaffold for therapeutic innovation. Based on the robust evidence from structurally related nitro- and amino-quinolines, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols detailed in this guide provide a clear and actionable framework for the initial preclinical evaluation of this compound.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound derivatives. Furthermore, promising lead compounds identified through these in vitro assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The exploration of this and other novel quinoline derivatives holds the potential to address unmet needs in various therapeutic areas.

References

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Pharmaceutical and Health Sciences. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

-

Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

-

Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

-

SRB assay for measuring target cell killing. Protocols.io. [Link]

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health. [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

Sources

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRB assay for measuring target cell killing [protocols.io]

- 3. longdom.org [longdom.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. mdpi.com [mdpi.com]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. journals.asm.org [journals.asm.org]

- 17. zellx.de [zellx.de]

- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. promega.com [promega.com]

- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]

8-Nitroquinolin-3-amine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Nucleus and the Unique Potential of 8-Nitroquinolin-3-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this privileged class of heterocycles, this compound emerges as a particularly valuable building block for organic synthesis. The presence of three distinct functionalities—the quinoline core, a nitro group at the 8-position, and an amino group at the 3-position—offers a rich platform for selective chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel bioactive molecules.

The strategic placement of the nitro and amino groups on the quinoline ring system imparts unique reactivity and allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the entire ring system, while the amino group serves as a key nucleophilic handle for the introduction of various substituents. This dual functionality makes this compound a highly adaptable precursor for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 73868-15-2 | N/A |

| Molecular Formula | C₉H₇N₃O₂ | N/A |

| Molecular Weight | 189.17 g/mol | N/A |

| Melting Point | 187-188.5 °C | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis of this compound: A Proposed Synthetic Pathway

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted quinolines. The most logical approach involves the construction of a substituted 8-nitroquinoline ring followed by the introduction of the 3-amino group, likely via amination of a 3-halo-8-nitroquinoline precursor.

A potential synthetic strategy is outlined below, drawing inspiration from the synthesis of related 3-substituted-8-aminoquinolines.[3] This proposed pathway begins with the readily available m-aminophenol and proceeds through a series of well-established transformations.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of m-Aminophenol This initial step introduces a nitro group ortho to the hydroxyl group of m-aminophenol, a standard electrophilic aromatic substitution.

Step 2: Alkylation of 2-Nitro-3-aminophenol The phenolic hydroxyl group is protected, typically as an ether, to prevent its interference in subsequent reactions.

Step 3: Cyclization to form the Quinoline Ring The resulting substituted aniline undergoes a cyclization reaction, for instance with bromoacrolein, to construct the quinoline core, yielding a 3-bromo-8-nitroquinoline derivative.

Step 4: Amination of 3-Bromo-8-nitroquinoline The final and crucial step is the nucleophilic aromatic substitution of the bromine atom at the 3-position with an amino group. This can be achieved using various amination methods, including reaction with ammonia or a protected amine source, potentially catalyzed by a transition metal complex.

This compound as a Versatile Building Block in Organic Synthesis